molecular formula C11H16N2O3 B6231699 tert-butyl 2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)acetate CAS No. 179524-10-8

tert-butyl 2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)acetate

Cat. No. B6231699
CAS RN: 179524-10-8
M. Wt: 224.3
InChI Key:
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Description

Tert-butyl 2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)acetate is an organic compound that belongs to the class of tert-butyl esters. It is a colorless, crystalline solid that is insoluble in water and has a melting point of 64-66°C. This compound is widely used in various scientific research applications. It is also known as tert-butyl 3-aminopyridine-2-carboxylate and can be used as a building block for the synthesis of more complex compounds.

Scientific Research Applications

Tert-butyl 2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)acetate has a wide range of scientific research applications. It is used as a building block for the synthesis of more complex compounds, such as pyridines, pyrrolidines, and pyrrolizidines. It is also used in the synthesis of various heterocyclic compounds, such as 1,2,3-triazoles and 1,2,4-triazoles. Additionally, it is used in the synthesis of biologically active compounds, such as inhibitors of monoamine oxidase, and in the synthesis of pharmaceuticals, such as antifungal agents and anti-inflammatory agents.

Mechanism of Action

Tert-butyl 2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)acetate is an organic compound that acts as a building block for the synthesis of more complex compounds. It is also used in the synthesis of various heterocyclic compounds, such as 1,2,3-triazoles and 1,2,4-triazoles. Additionally, it is used in the synthesis of biologically active compounds, such as inhibitors of monoamine oxidase, and in the synthesis of pharmaceuticals, such as antifungal agents and anti-inflammatory agents.
Biochemical and Physiological Effects
Tert-butyl 2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)acetate has been studied for its biochemical and physiological effects. Studies have shown that it has antioxidant activity, which may be beneficial for reducing inflammation and oxidative stress. Additionally, it has been shown to have antifungal and anti-inflammatory effects. It has also been shown to have anti-cancer properties, which may be beneficial in the treatment of certain types of cancer.

Advantages and Limitations for Lab Experiments

Tert-butyl 2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)acetate has several advantages and limitations for laboratory experiments. One of its advantages is its low cost and availability, which makes it an attractive choice for lab experiments. Additionally, it is relatively easy to synthesize and can be used as a building block for the synthesis of more complex compounds. However, it has some limitations, such as its low solubility in water and its instability in the presence of light and oxygen.

Future Directions

Some potential future directions for the use of tert-butyl 2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)acetate include:
• Further studies on its biochemical and physiological effects, such as its antioxidant activity and anti-cancer properties.
• Development of new synthetic methods for its synthesis.
• Exploration of its potential uses in the synthesis of pharmaceuticals, such as antifungal agents and anti-inflammatory agents.
• Investigation of its potential use as a building block for the synthesis of more complex compounds.
• Exploration of its potential use in the synthesis of heterocyclic compounds, such as 1,2,3-triazoles and 1,2,4-triazoles.
• Development of new applications for its use in scientific research.

Synthesis Methods

Tert-butyl 2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)acetate can be synthesized through a simple two-step synthesis procedure. The first step involves the reaction of tert-butyl chloride with 3-aminopyridine-2-carboxaldehyde in the presence of a base, such as sodium hydroxide. The second step involves the reaction of the resulting tert-butyl 3-aminopyridine-2-carboxylate with acetic anhydride in the presence of a base, such as sodium hydroxide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)acetate involves the condensation of tert-butyl 2-acetyl-3-oxobutanoate with 3-aminopyridine followed by reduction of the resulting imine to yield the final product.", "Starting Materials": [ "tert-butyl 2-acetyl-3-oxobutanoate", "3-aminopyridine", "sodium borohydride", "methanol", "water", "hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve tert-butyl 2-acetyl-3-oxobutanoate and 3-aminopyridine in methanol.", "Step 2: Add hydrochloric acid to the reaction mixture and stir for several hours at room temperature to promote the condensation reaction.", "Step 3: Add sodium borohydride to the reaction mixture to reduce the resulting imine to the corresponding amine.", "Step 4: Quench the reaction with water and extract the product with a suitable organic solvent.", "Step 5: Purify the product by column chromatography or recrystallization." ] }

CAS RN

179524-10-8

Product Name

tert-butyl 2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)acetate

Molecular Formula

C11H16N2O3

Molecular Weight

224.3

Purity

95

Origin of Product

United States

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